Ethylenediaminebisborane
Overview
Description
Ethylenediaminebisborane is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications. It is composed of ethylenediamine and borane, forming a stable complex that serves as a versatile reagent in various chemical reactions. This compound is particularly noted for its ability to act as a hydrogen source in transfer hydrogenation reactions, making it valuable in both academic and industrial settings .
Mechanism of Action
Target of Action
Ethylenediaminebisborane (EDAB) primarily targets C-C double bonds and carbonyl functionalities . It acts as a reducing agent for carbonyl functionalities in water under metal-free conditions .
Mode of Action
EDAB is used as a hydrogen source for transfer hydrogenation reactions on C-C double bonds . These reactions are mediated by metal nanoparticles . The compound also facilitates the dehydrogenation process .
Biochemical Pathways
The primary biochemical pathway involved with EDAB is the dehydrogenation process . This process is facilitated by tributylmethylammonium methyl sulfate, an ionic liquid . The selection of this ionic liquid was made by comparing the hydrogen bond interaction energies with the experimental basicity .
Pharmacokinetics
It’s known that the dehydrogenation experiment was carried out at a temperature of 105 °c and under an inert atmosphere . This resulted in a release of 2.31 equivalents of hydrogen .
Result of Action
The result of EDAB’s action is the release of hydrogen during the dehydrogenation process . This process results in the formation of a trigonal boron (sp2) –BH2 moiety after 150 minutes of reaction .
Action Environment
The action of EDAB is influenced by the environment in which it is used. For instance, the use of an inert atmosphere and a specific temperature (105 °C) is crucial for the dehydrogenation process . Moreover, the presence of water is necessary for EDAB to act as a reducing agent for carbonyl functionalities .
Biochemical Analysis
Biochemical Properties
Ethylenediaminebisborane plays a crucial role in biochemical reactions, particularly in the dehydrogenation process The compound interacts with various enzymes and proteins to facilitate these reactions
Molecular Mechanism
This compound’s mechanism of action involves its role in the dehydrogenation process It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylenediaminebisborane can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with borane in a suitable solvent. The reaction typically occurs at room temperature and requires careful control of the stoichiometry to ensure the formation of the desired product .
Industrial Production Methods: In an industrial context, the synthesis of this compound often involves the use of sodium borohydride and ammonium salts. The reaction mixture is prepared in one or more solvents and incubated at temperatures ranging from 0°C to room temperature. This method allows for the efficient production of this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Ethylenediaminebisborane undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent for carbonyl functionalities in water under metal-free conditions.
Transfer Hydrogenation: It serves as a hydrogen source for transfer hydrogenation reactions on carbon-carbon double bonds mediated by metal nanoparticles.
Common Reagents and Conditions:
Reducing Agents: this compound is used in conjunction with metal nanoparticles such as palladium and ruthenium for transfer hydrogenation reactions.
Reaction Conditions: These reactions typically occur in water or ionic liquids, providing a mild and efficient environment for the desired transformations.
Major Products: The major products formed from these reactions include reduced carbonyl compounds and hydrogenated carbon-carbon double bonds .
Scientific Research Applications
Ethylenediaminebisborane has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Ammonia Borane: Similar to ethylenediaminebisborane, ammonia borane is used as a hydrogen storage material due to its high hydrogen content.
Methylamine Borane: Another compound in the amine borane family, it shares similar hydrogen storage properties.
Uniqueness: this compound stands out due to its ability to act as a reducing agent in water under metal-free conditions, which is not commonly observed in other similar compounds . Additionally, its stability and reactivity in transfer hydrogenation reactions make it a valuable reagent in various chemical processes .
Properties
InChI |
InChI=1S/C2H8B2N2/c3-5-1-2-6-4/h1-2,5-6H2 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEMRGUTUHLXAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-][NH2+]CC[NH2+][B-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8B2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90637905 | |
Record name | PUBCHEM_24190735 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90637905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15165-88-5 | |
Record name | Ethylenediaminebisborane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114043 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PUBCHEM_24190735 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90637905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Borane ethylenediamine complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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